

9-Carboxymethoxymethylguanine as a biomarker for acyclovir toxicity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 9-Carboxymethoxymethylguanine-
13C2,15N

Cat. No.: B15603401

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9-Carboxymethoxymethylguanine: A Biomarker for Acyclovir Toxicity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

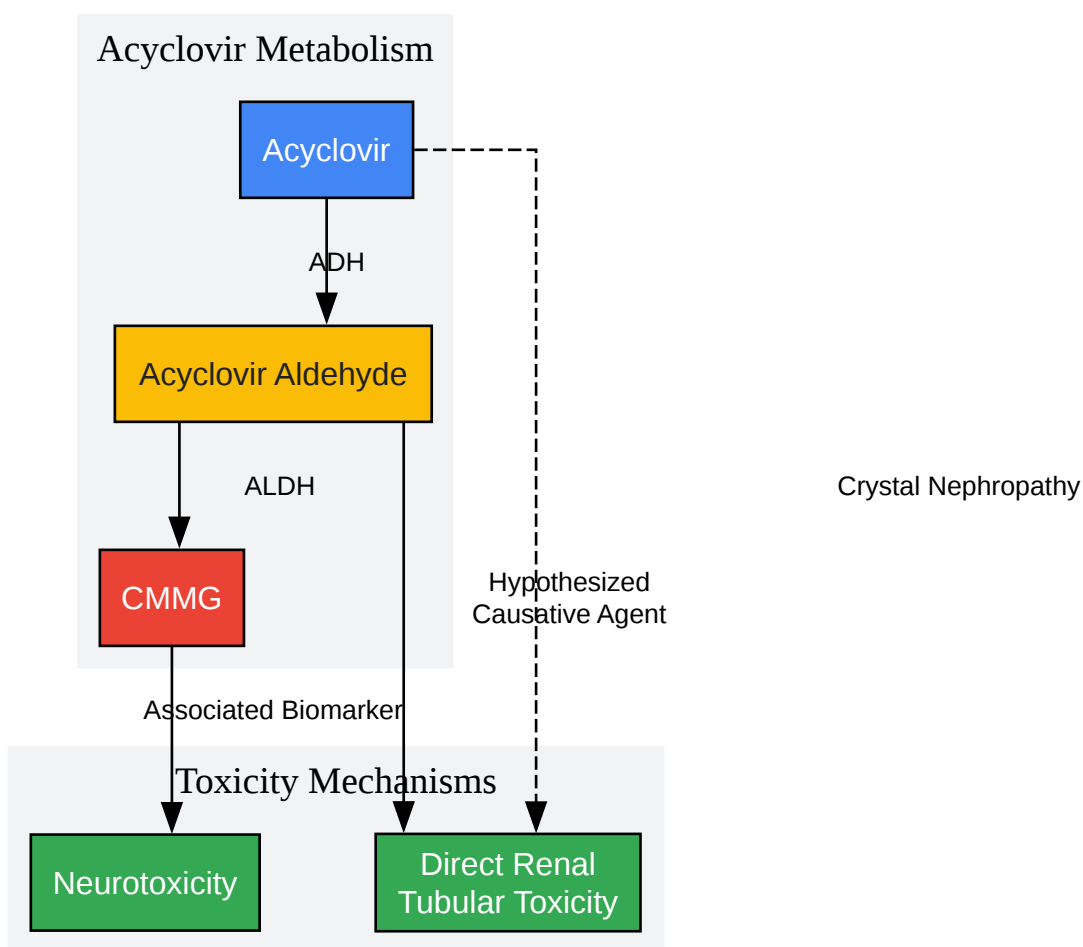
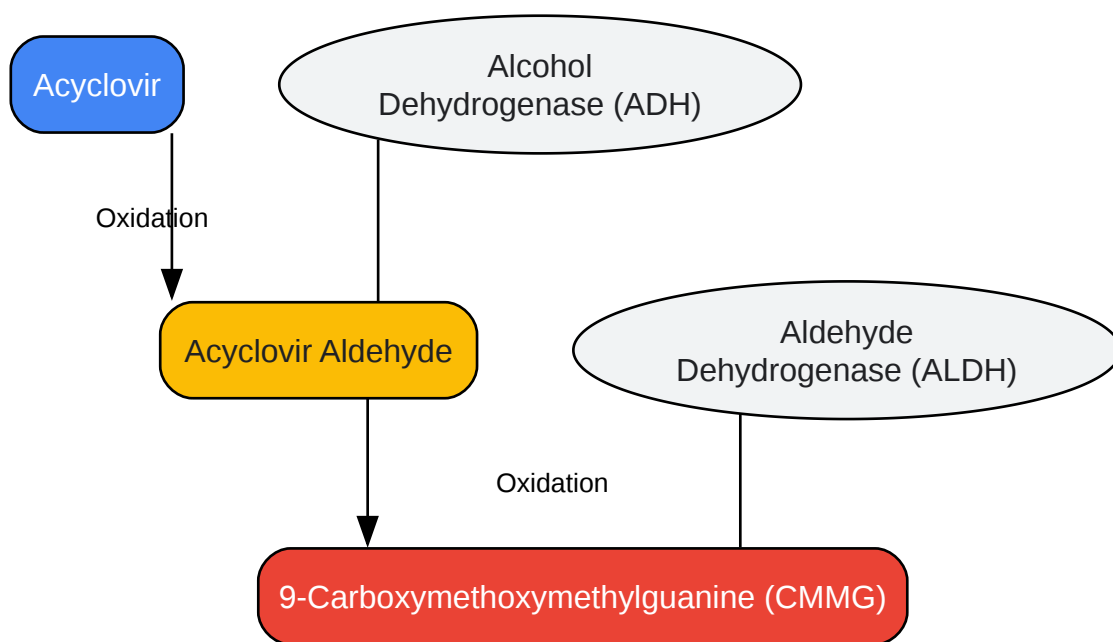
Introduction

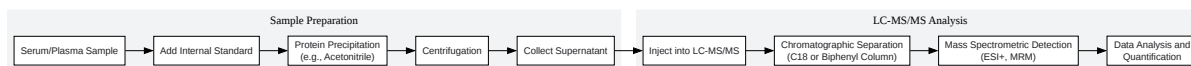
Acyclovir, a cornerstone in the treatment of herpes virus infections, is generally considered a safe and effective antiviral agent. However, its use is associated with potential toxicities, most notably nephrotoxicity and neurotoxicity, particularly in patients with pre-existing renal impairment or when administered at high doses.[1][2] A growing body of evidence points to the critical role of its primary metabolite, 9-carboxymethoxymethylguanine (CMMG), as a key biomarker for predicting and understanding these adverse events. This technical guide provides a comprehensive overview of CMMG's role in acyclovir toxicity, detailing the underlying mechanisms, quantitative data from clinical studies, and established experimental protocols for its measurement.

Acyclovir Metabolism and the Formation of CMMG

Acyclovir is primarily eliminated unchanged by the kidneys.[3][4] However, a fraction of the administered dose, ranging from 8.5% to 14.1%, is metabolized to CMMG.[5] This metabolic conversion is a two-step enzymatic process that does not involve the cytochrome P450 system.

[5] Initially, acyclovir is oxidized by alcohol dehydrogenase (ADH) to an intermediate, acyclovir aldehyde.[6][7] Subsequently, this aldehyde is further oxidized by aldehyde dehydrogenase (ALDH) to form CMMG.[6][7] In patients with impaired renal function, the clearance of acyclovir is reduced, leading to an increased accumulation of both the parent drug and its metabolite, CMMG.[8][9]





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- To cite this document: BenchChem. [9-Carboxymethoxymethylguanine as a biomarker for acyclovir toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603401#9-carboxymethoxymethylguanine-as-a-biomarker-for-acyclovir-toxicity]

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